molecular formula C24H26N6S B10959643 4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10959643
M. Wt: 430.6 g/mol
InChI Key: KGBWSKJPOGEJNS-UHFFFAOYSA-N
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Description

4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. . The unique structure of this compound, featuring multiple fused rings and functional groups, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reactions are carried out at elevated temperatures to facilitate the formation of the pyrazolo[3,4-b]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production while maintaining efficiency and reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while nitration of the aromatic rings can introduce nitro groups at specific positions .

Mechanism of Action

The mechanism of action of 4-butyl-5-(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Properties

Molecular Formula

C24H26N6S

Molecular Weight

430.6 g/mol

IUPAC Name

4-butyl-3-(3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridin-4-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C24H26N6S/c1-2-3-13-29-22(26-27-24(29)31)18-14-19(15-9-10-15)25-23-20(18)21(16-11-12-16)28-30(23)17-7-5-4-6-8-17/h4-8,14-16H,2-3,9-13H2,1H3,(H,27,31)

InChI Key

KGBWSKJPOGEJNS-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NNC1=S)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C5CC5)C6CC6

Origin of Product

United States

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